(r)-3,3-Dimethyl-2-(methylamino)butanoic acid

Description

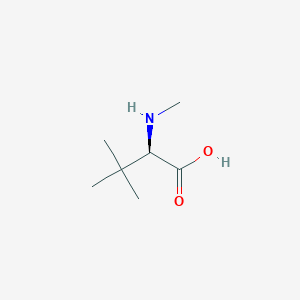

(R)-3,3-Dimethyl-2-(methylamino)butanoic acid (CAS: 294874-99-0), also referred to as N-Methyl-D-valine, is a chiral amino acid derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 143.18 g/mol . It features a branched aliphatic chain with two methyl groups at the β-carbon (C3) and a methylamino group at the α-carbon (C2) (Figure 1). The compound’s stereochemistry at the α-carbon (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological activities.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2R)-3,3-dimethyl-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8-4)6(9)10/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

KWWFNGCKGYUCLC-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-2-(methylamino)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor, such as a 3,3-dimethylbutanoic acid derivative, with a methylamine source under controlled conditions. The reaction may require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or nickel complexes.

Industrial Production Methods: Industrial production of ®-3,3-Dimethyl-2-(methylamino)butanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, sodium hydride, and other nucleophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ®-3,3-Dimethyl-2-(methylamino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a model compound for understanding the behavior of similar amino acids in biological systems.

Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure may allow for the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, ®-3,3-Dimethyl-2-(methylamino)butanoic acid can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3,3-Dimethyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties:

- Chirality : One chiral center (C2), leading to enantiomeric specificity .

- Functional Groups : Carboxylic acid (-COOH), secondary amine (-NHCH₃), and branched alkyl chain.

- Synthetic Relevance: A key intermediate in peptide synthesis and drug development. describes its ester derivative, methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, synthesized via deprotection of a Boc-protected precursor using HCl/dioxane .

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-3,3-dimethyl-2-(methylamino)butanoic acid is highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Branched vs. Linear Chains: Unlike the linear 3,3-dimethyl-2-methylenebutanoic acid , the target compound’s branched dimethyl group enhances steric hindrance, influencing receptor binding in peptide-based drugs .

Aromatic vs.

Hydroxyl vs. Methylamino Groups: (R)-3-Hydroxybutanoic acid serves as a metabolic intermediate, while the methylamino group in the target compound imparts basicity, affecting solubility and pharmacokinetics.

Complex Metabolites: MDMB-4en-PINACA butanoic acid metabolite highlights the role of carboxylic acid groups in detoxification pathways of synthetic cannabinoids, contrasting with the target compound’s synthetic utility.

Research Implications

- Chiral Specificity : The R-configuration of the target compound is critical for its activity, as seen in enantiomerically pure pharmaceuticals .

- Synthetic Versatility : Its ester derivatives (e.g., ) are pivotal in prodrug design due to improved bioavailability .

- Forensic Relevance : Carboxylic acid metabolites like MDMB-4en-PINACA’s are biomarkers in drug testing, underscoring structural adaptability .

Biological Activity

(R)-3,3-Dimethyl-2-(methylamino)butanoic acid is a chiral compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of approximately 115.18 g/mol. Its unique branched structure, characterized by a carboxylic acid functional group and an amino group, suggests potential biological activities and therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

The compound features a branched structure that contributes to its biological reactivity. The presence of both an amino and a carboxylic acid group allows it to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.

1. Inhibitory Effects

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, which could be relevant for therapeutic applications. For example, studies have shown that compounds with similar structural features can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can lead to decreased glucose absorption, making such compounds potential candidates for managing diabetes .

2. Binding Affinity Studies

Molecular docking studies suggest that this compound may bind effectively to specific protein targets. The binding interactions are facilitated by the compound's unique structural features, which enhance its affinity for biological receptors. This characteristic is critical for its potential use in drug design.

3. Comparative Activity

A comparison of this compound with other structurally similar compounds reveals distinct biological properties. For instance, while 2-Amino-4-methylpentanoic acid is often used as a dietary supplement due to its role in amino acid metabolism, this compound may offer additional therapeutic benefits due to its branched structure.

Table 1: Comparison of Biological Activities

Case Studies

Several case studies have explored the pharmacological effects of this compound and its derivatives:

- Diabetes Management : A study demonstrated that derivatives of this compound showed significant inhibition of α-glucosidase activity in vitro, suggesting potential use in diabetes management .

- Neuroprotective Effects : Another investigation indicated that similar compounds exhibited cytoprotective properties in human dermal fibroblasts, enhancing cell survival under stress conditions . This opens avenues for research into neuroprotective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.